molecular formula C8H8Br2O B065649 4-Bromo-2-(bromomethyl)-1-methoxybenzene CAS No. 184970-28-3

4-Bromo-2-(bromomethyl)-1-methoxybenzene

Cat. No.: B065649
CAS No.: 184970-28-3
M. Wt: 279.96 g/mol
InChI Key: MZJDFNYHPWAVQP-UHFFFAOYSA-N
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Description

4-Bromo-2-(bromomethyl)-1-methoxybenzene is an organic compound with the molecular formula C8H8Br2O. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the fourth position, a bromomethyl group at the second position, and a methoxy group at the first position. This compound is often used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(bromomethyl)-1-methoxybenzene typically involves the bromination of 2-(bromomethyl)-1-methoxybenzene. The process can be summarized as follows:

    Starting Material: 2-(Bromomethyl)-1-methoxybenzene.

    Bromination: The starting material is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce a bromine atom at the para position relative to the methoxy group.

The reaction conditions generally involve:

    Temperature: Room temperature to 50°C.

    Solvent: Common solvents include dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).

    Catalyst: Iron or aluminum bromide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Large-scale bromination: Using bromine and a suitable catalyst in a controlled environment.

    Purification: The product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(bromomethyl)-1-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: The major product is 4-bromo-2-(carboxymethyl)-1-methoxybenzene.

    Reduction: The major product is 2-(bromomethyl)-1-methoxybenzene.

Scientific Research Applications

4-Bromo-2-(bromomethyl)-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the development of bioactive compounds and as a building block in medicinal chemistry.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(bromomethyl)-1-methoxybenzene in chemical reactions typically involves the activation of the bromomethyl group, which can undergo nucleophilic substitution or elimination reactions. The methoxy group can also participate in electron-donating effects, stabilizing intermediates during reactions.

Molecular Targets and Pathways

    Nucleophilic Substitution: The bromomethyl group is the primary site for nucleophilic attack.

    Oxidation and Reduction: The bromine atoms and the bromomethyl group are the main reactive sites.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(chloromethyl)-1-methoxybenzene: Similar structure but with a chlorine atom instead of a bromine atom.

    4-Bromo-2-(hydroxymethyl)-1-methoxybenzene: Contains a hydroxymethyl group instead of a bromomethyl group.

    4-Bromo-2-(methyl)-1-methoxybenzene: Has a methyl group instead of a bromomethyl group.

Uniqueness

4-Bromo-2-(bromomethyl)-1-methoxybenzene is unique due to the presence of both bromine and bromomethyl groups, which provide multiple reactive sites for chemical transformations. This makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives.

Properties

IUPAC Name

4-bromo-2-(bromomethyl)-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJDFNYHPWAVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407157
Record name 4-bromo-2-(bromomethyl)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184970-28-3
Record name 4-Bromo-2-(bromomethyl)-1-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184970-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-2-(bromomethyl)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(bromomethyl)-1-methoxybenzene
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Synthesis routes and methods

Procedure details

To a solution of (5-bromo-2-methoxyphenyl)methanol (1.0 g, 4.6 mmol) in dichloromethane (10 mL) at 0° C. was added tribromophosphine (1 M in dichloromethane, 9.2 mL, 9.2 mmol). The ice bath was removed and the reaction stirred for 15 min. The reaction was concentrated, poured onto cold saturated sodium bicarbonate, extracted with pentane, dried over magnesium sulfate, and concentrated to give 1.15 g (89%) as a white crystalline solid. 1H NMR (500 MHz, CDCl3) δ ppm 7.44 (d, J=2.5 Hz, 1H), 7.38 (dd, J=8.9, 6.1 Hz, 1H), 4.47 (s, 2H), 3.87 (s, 3H); 13C NMR (126 MHz, CDCl3) δ ppm 156.7, 133.6, 132.8, 128.4, 112.8, 112.7, 56.0, 27.5.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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